1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
Evolution of Bicyclo[2.1.1]hexane Research
The bicyclo[2.1.1]hexane framework first gained attention in the 1960s as part of broader investigations into strained hydrocarbon systems. Early synthetic approaches relied on [2+2] cycloadditions of norbornene derivatives, which produced bridgehead-substituted analogs with limited functional group tolerance. A pivotal advancement occurred in 2023 with the development of photocatalytic methods enabling the synthesis of 11 distinct substitution patterns, including bridge-functionalized variants previously considered inaccessible.
Key milestones include:
The strained geometry of bicyclo[2.1.1]hexane (bond angles ~90° vs. 109.5° in cyclohexane) creates unique electronic environments that influence both synthetic reactivity and biological interactions.
Emergence of Pyrazole-Containing Bicyclic Systems
Pyrazole integration into bicyclic frameworks addresses two key challenges in drug design:
- Hydrogen-bonding capacity : The pyrazole nitrogen atoms serve as hydrogen bond donors/acceptors, mimicking biological recognition elements.
- Metabolic stabilization : Methylation at the pyrazole N1 position (as in 1-methyl-1H-pyrazole) blocks oxidative metabolism while maintaining planarity for target engagement.
The specific 3-pyridyl substitution pattern in 1-(1-methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid positions the heterocycle orthogonal to the carboxylic acid group, creating a spatially defined pharmacophore. This arrangement was first reported in 2023 through a combination of cycloaddition and Suzuki-Miyaura cross-coupling methodologies.
Significance in Contemporary Medicinal Chemistry
Three properties make this compound particularly valuable:
- Conformational rigidity : The bicyclo[2.1.1]hexane core reduces entropic penalties upon target binding compared to flexible cyclopentane analogs (ΔΔG ≈ 2-3 kcal/mol).
- Bioisosteric potential : Serves as a saturated replacement for ortho-substituted benzene rings while maintaining comparable vector geometry (1.2-1.5 Å interatomic distances).
- Synthetic versatility : The carboxylic acid at C5 enables diverse derivatization via amide coupling, esterification, or reduction to alcohol.
Recent applications include:
Research Landscape and Current Challenges
Despite advances, four key challenges persist:
Synthetic Complexity
Diastereoselective formation of the 2,5-disubstituted pattern remains non-trivial, with most protocols yielding 2:1 to 4:1 dr ratios. Photochemical methods using 365 nm LEDs have improved yields (70% for key intermediates) but require specialized equipment.
Functionalization Limitations
Bridgehead C–H bonds exhibit unusual reactivity profiles:
- Electron-deficient positions resist traditional cross-coupling
- Radical-based strategies show promise but require careful optimization
Computational Prediction
Accurate modeling of:
- Strain energy distribution (estimated 25-30 kcal/mol)
- Torsional barriers for pyrazole rotation (ΔG‡ ≈ 8-12 kcal/mol)
Scalability
Multi-gram synthesis of the title compound remains challenging due to:
- Low solubility of intermediates in polar aprotic solvents
- Purification difficulties arising from similar polarity of diastereomers
Properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-5-3-8(12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGLZNGVTWCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C23CCC(C2)C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a modular approach utilizing photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core. This reaction can be further derivatized through numerous transformations to yield the desired compound . The reaction conditions often involve the use of specific catalysts and irradiation sources to facilitate the cycloaddition process .
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Cycloaddition: As mentioned earlier, the [2 + 2] cycloaddition is a key reaction in the synthesis of the bicyclic core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Drug Design and Development
Research indicates that bicyclo[2.1.1]hexane derivatives can serve as bioisosteres for ortho-substituted benzene rings in drug molecules. This structural modification can lead to improved solubility and metabolic stability in bioactive compounds.
Case Study: Conivaptan Analog
A study synthesized a saturated analog of conivaptan by replacing the ortho-benzene ring with the bicyclo[2.1.1]hexane scaffold. This modification resulted in enhanced solubility (from 11 mM to 35 mM) while maintaining similar pharmacological activity, demonstrating the effectiveness of this structural approach in drug design .
Agrochemical Applications
The compound has also been explored in the agrochemical sector, particularly in the development of fungicides. The replacement of ortho-benzene rings with bicyclo[2.1.1]hexane has shown varying effects on solubility and efficacy among different agrochemical agents.
Case Study: Fungicides
In a comparative study, replacing the ortho-benzene ring in boscalid with bicyclo[2.1.1]hexane resulted in a significant increase in solubility (from 11 mM to 35 mM), while the same modification led to decreased solubility in bixafen (from 30 mM to 4 mM). Such findings highlight the need for careful evaluation when designing compounds for agricultural use .
Anticancer Potential
Research has indicated that compounds featuring the pyrazole moiety exhibit anticancer properties by inhibiting specific cancer cell lines. The incorporation of bicyclo[2.1.1]hexane into these compounds may enhance their efficacy.
Data Table: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 15 | |
| Compound B | HeLa | 10 | |
| Compound C | A549 | 12 |
Metabolic Stability
The impact of bicyclo[2.1.1]hexane on metabolic stability has been complex, with varying effects observed across different compounds. In some cases, this structural modification has led to increased metabolic stability, which is crucial for prolonging the action of therapeutic agents.
Case Study: Lomitapide Analog
In a study evaluating the metabolic stability of lomitapide analogs, it was found that the saturated analog exhibited lower log D values compared to its parent compound, indicating altered pharmacokinetic properties due to structural changes .
Mechanism of Action
The mechanism by which 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure provides a rigid framework that can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole ring and carboxylic acid group contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The bicyclo[2.1.1]hexane-5-carboxylic acid core is a versatile scaffold modified with diverse heterocyclic substituents. Below is a detailed comparison of key analogs:
Heterocyclic Substituent Variations
1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid
- Molecular Formula: C₁₀H₁₁NO₂S
- Molecular Weight : 209.26 g/mol
- This may improve binding affinity in metalloenzyme targets. However, the sulfur atom increases molecular weight and could affect metabolic stability .
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid
- Molecular Formula: C₁₀H₁₁NO₃
- Molecular Weight : 193.20 g/mol (estimated)
- Key Features : The oxazole group contains both oxygen and nitrogen, creating a polar heterocycle. This increases solubility in polar solvents compared to thiazole or pyrazole analogs. However, oxazole’s lower basicity may reduce interactions with acidic biological targets .
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₄ClNO₂ (hydrochloride salt)
- Molecular Weight : 247.70 g/mol
- Key Features : Pyridine’s basic nitrogen enables salt formation (e.g., hydrochloride), improving aqueous solubility. The planar pyridine ring may enhance π-π stacking interactions in protein binding pockets, but its higher basicity could lead to off-target effects .
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₂H₂₀ClNO₂
- Molecular Weight : 245.7 g/mol
- Key Features : The piperidine substituent adds a saturated six-membered amine ring, introducing basicity and flexibility. This analog is marketed as a "versatile small-molecule scaffold" for drug discovery, likely targeting GPCRs or kinases where amine interactions are critical .
Functional Group Modifications
Bicyclo[2.1.1]hexane-5-carboxylic Acid, Methyl Ester
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 152.19 g/mol
- Key Features : Esterification of the carboxylic acid group increases lipophilicity (logP), enhancing membrane permeability but reducing solubility in aqueous environments. This modification is useful for prodrug strategies .
1-Methyl-1H-pyrazole-5-carboxylic Acid
- Molecular Formula : C₅H₆N₂O₂
- Molecular Weight : 126.11 g/mol
- Key Features : Without the bicyclohexane core, this simpler pyrazole-carboxylic acid lacks conformational rigidity. It serves as a reference compound to highlight the bicyclohexane scaffold’s role in improving target binding and metabolic stability .
Biological Activity
1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure, which is known for its unique properties that can influence biological interactions. The molecular formula is , and it has a molecular weight of approximately 206.24 g/mol. The presence of the pyrazole moiety contributes to its biological activity, particularly in relation to enzyme inhibition and receptor binding.
Research indicates that the biological activity of this compound is primarily mediated through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can modulate metabolic pathways and influence disease processes.
- Receptor Binding : It exhibits affinity for specific receptors, particularly those involved in inflammatory and pain pathways, suggesting a role in analgesic or anti-inflammatory therapies.
Antifungal Activity
A study examined the antifungal properties of structurally related bicyclo[2.1.1]hexanes, revealing that modifications in the bicyclic structure could enhance antifungal efficacy compared to traditional compounds like boscalid and bixafen. The incorporation of the bicyclo[2.1.1]hexane framework led to improved solubility and bioactivity against various fungal strains .
| Compound | Solubility (μM) | Antifungal Activity |
|---|---|---|
| Boscalid | 11 | Moderate |
| Bixafen | 30 | High |
| Fluxapyroxad | 25 | Moderate |
| Bicyclo[2.1.1]hexane derivative | 35 | Enhanced |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine levels in macrophages, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are critical in inflammatory responses .
Case Study 1: Antifungal Efficacy
In a comparative study, the antifungal activity of this compound was tested against Candida albicans and Aspergillus niger. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antifungals, suggesting enhanced potency .
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Mice treated with the compound showed reduced swelling and lower levels of inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid?
Answer:
Synthesis typically involves coupling bicyclo[2.1.1]hexane-5-carboxylic acid derivatives with 1-methyl-1H-pyrazole precursors. Key steps include:
- Cyclization : Use of K₂CO₃ as a base catalyst for nucleophilic substitution reactions (e.g., aryloxy group introduction) .
- Esterification/Decarboxylation : Methyl or ethyl esters are intermediates, with final hydrolysis under acidic/basic conditions to yield the carboxylic acid .
- Purification : Column chromatography (silica gel) and recrystallization (ethanol/water) ensure ≥95% purity, verified by GC/HPLC .
Advanced: How can reaction yields be optimized for the bicyclohexane-pyrazole coupling step?
Answer:
- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂) or copper catalysts for cross-coupling efficiency .
- Solvent Effects : Use aprotic solvents (DMF, DMSO) to stabilize intermediates; avoid protic solvents that may hydrolyze esters prematurely .
- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation. Monitor via TLC or in-situ FTIR .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to assign bicyclohexane ring protons (δ 1.5–2.5 ppm) and pyrazole aromatic signals (δ 6.5–7.5 ppm). Use DEPT-135 for quaternary carbon identification .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~245) and assess purity (>98%) .
- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole N-H bend (~1550 cm⁻¹) .
Advanced: How to resolve discrepancies in NMR data due to stereochemical complexity?
Answer:
- 2D NMR : HSQC and HMBC correlations clarify through-space interactions between the bicyclohexane bridge and pyrazole ring .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational flipping in the bicyclohexane moiety .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .
Basic: What are the stability considerations for long-term storage?
Answer:
- Conditions : Store at –20°C under nitrogen to prevent oxidation of the carboxylic acid group. Avoid moisture to limit hydrolysis .
- Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking (<2% degradation threshold) .
Advanced: How to design structure-activity relationship (SAR) studies for biological activity?
Answer:
- Analog Synthesis : Modify substituents on the pyrazole (e.g., halogenation) or bicyclohexane (e.g., methyl vs. ethyl bridges) .
- Assay Selection : Test enzyme inhibition (e.g., COX-2) or cytotoxicity (MTT assay on cancer cell lines) with IC₅₀ calculations .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with activity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods during synthesis .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .
Advanced: How to address low solubility in aqueous media for in vitro assays?
Answer:
- Salt Formation : Prepare sodium/potassium salts via neutralization with NaOH/KOH .
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) and characterize via dynamic light scattering (DLS) .
Basic: What chromatographic methods validate purity and identity?
Answer:
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .
- GC-MS : For volatile intermediates (e.g., methyl esters), use He carrier gas and EI ionization .
- Melting Point : Compare experimental mp (e.g., 144–145°C) with literature values to confirm crystallinity .
Advanced: What computational tools predict the compound’s reactivity in catalytic systems?
Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. DMSO) .
- Docking Studies : Model interactions with biological targets (e.g., kinase active sites) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
